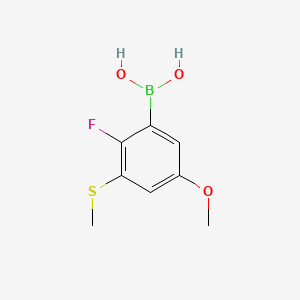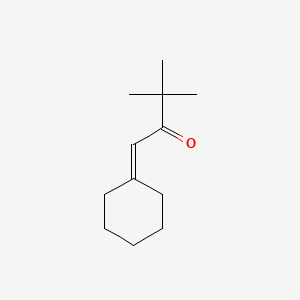
1-Cyclohexylidene-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylidene-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C12H22O It is a ketone characterized by a cyclohexylidene group attached to a butan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexylidene-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with 3,3-dimethylbutan-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexylidene-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylidene-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclohexylidene-3,3-dimethylbutan-2-one depends on its chemical structure and the specific reactions it undergoes. The ketone group can act as an electrophile, facilitating nucleophilic attack in various reactions. The cyclohexylidene group may influence the compound’s reactivity and stability, affecting its interactions with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A simpler ketone with a cyclohexyl group, used in similar chemical reactions.
3,3-Dimethylbutan-2-one: A ketone with a similar butan-2-one backbone but without the cyclohexylidene group.
Uniqueness: 1-Cyclohexylidene-3,3-dimethylbutan-2-one is unique due to the presence of both the cyclohexylidene and 3,3-dimethylbutan-2-one moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
775-10-0 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-cyclohexylidene-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H20O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
XSSJZPFUBJOIBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C=C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)
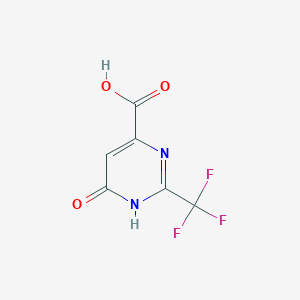
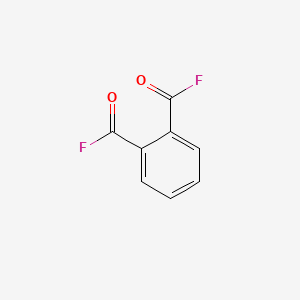
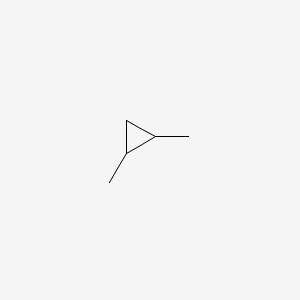
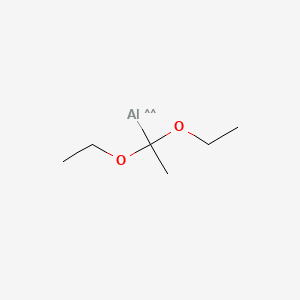
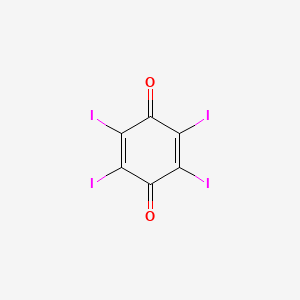
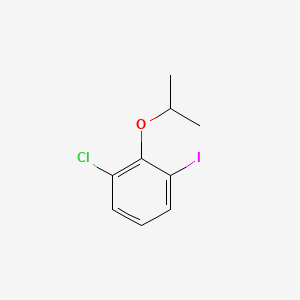
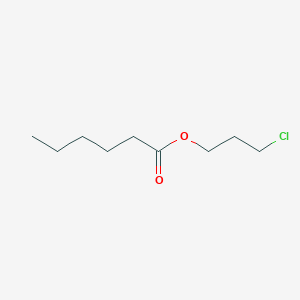
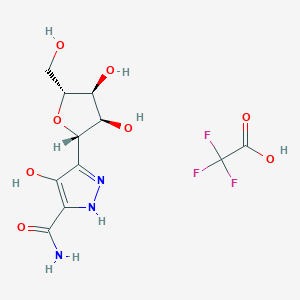

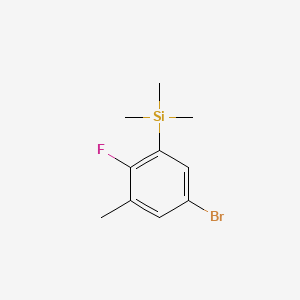
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)

